molecular formula C15H11ClN4O B3136702 N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea CAS No. 423154-67-0

N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea

Cat. No.: B3136702
CAS No.: 423154-67-0
M. Wt: 298.73 g/mol
InChI Key: WWCSDOJFFRLSRZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea is a urea derivative featuring a 2-chlorophenyl group and a quinoxalinyl moiety. Urea-based compounds are widely studied for their diverse biological activities, including anticancer, herbicidal, and enzyme-inhibitory properties.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-quinoxalin-6-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCSDOJFFRLSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324593
Record name 1-(2-chlorophenyl)-3-quinoxalin-6-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

423154-67-0
Record name 1-(2-chlorophenyl)-3-quinoxalin-6-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea typically involves the reaction of 2-chloroaniline with 6-quinoxalinecarboxylic acid in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with an isocyanate derivative to form the final urea compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the urea group into corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the notable applications of quinoxaline derivatives, including N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea, is their potential as anticancer agents. A study identified a novel quinoxaline urea analog that exhibited significant potency in inhibiting pancreatic cancer cell growth. This analog demonstrated a 2.5-fold increase in potency compared to previous compounds and showed improved oral bioavailability, making it a promising candidate for further development in cancer therapy .

NF-κB Inhibition

The compound has been linked to the inhibition of NF-κB pathways, which are crucial in cancer progression and inflammation. The structure-activity relationship (SAR) studies indicated that modifications to the quinoxaline structure can enhance the inhibitory effects on IKKβ, a key regulator in the NF-κB signaling pathway. This suggests potential therapeutic roles in treating diseases characterized by chronic inflammation and cancer .

Fertilizer Efficiency

This compound can be utilized as a component in fertilizers to improve nitrogen use efficiency (NUE). Research indicates that urea, when combined with nitrification inhibitors like this compound, can significantly reduce nitrogen losses due to leaching and volatilization. This is particularly important for sustainable agricultural practices as it enhances the effectiveness of nitrogen fertilizers while minimizing environmental impact .

Foliar Application

The compound's properties allow it to be used in foliar applications, which can enhance nutrient uptake by crops. Studies have shown that the application of urea-based fertilizers with inhibitors can lead to better pasture growth and improved nitrogen recovery rates, thereby increasing overall crop yields .

Comparative Data Table

Application AreaCompound UsedKey Findings
MedicinalThis compoundSignificant anticancer activity; potent NF-κB inhibition
AgriculturalUrea with this compoundImproved nitrogen use efficiency; reduced nitrogen losses

Cancer Research Study

In a controlled laboratory setting, the effects of this compound were evaluated on pancreatic cancer cell lines. Results showed a dose-dependent reduction in cell viability, with significant differences observed at varying concentrations of the compound over time .

Agricultural Field Trials

Field experiments conducted on pastures treated with urea combined with nitrification inhibitors demonstrated marked increases in dry matter yield compared to untreated controls. The application of this compound resulted in enhanced nitrogen recovery efficiency, showcasing its potential benefits in agricultural settings .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(6-quinoxalinyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the quinoxalinyl group can enhance its binding affinity and selectivity towards certain biological targets. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)

MPCU, a diarylsulfonylurea, shares a chlorophenyl group but differs in its sulfonyl substituent and substitution position (4-chloro vs. 2-chloro in the target compound). Key findings from include:

  • Mitochondrial Localization: MPCU accumulates in mitochondria via pH-gradient-dependent mechanisms in human colon adenocarcinoma cells, causing mitochondrial enlargement .
  • Temperature-Dependent Uptake : Its cellular uptake is highly temperature-sensitive, with a 60-fold increase in accumulation at 37°C compared to 2°C .
  • Therapeutic Activity : MPCU exhibits potent anticancer activity, likely linked to mitochondrial disruption.

Structural Implications :

  • The 4-chlorophenyl group in MPCU may optimize membrane permeability compared to the 2-chloro isomer.
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)

Cumyluron, a herbicidal urea derivative (–6), shares a 2-chlorophenyl group but incorporates a benzyl and phenylethyl substituent:

  • Application : Used as a herbicide, inhibiting plant cell growth .
  • Structural Contrast: The absence of a heteroaromatic ring (e.g., quinoxaline) may limit nucleic acid interactions, favoring herbicidal over anticancer activity.
General Trends in Urea Derivatives
  • Substituent Position : Chlorine at the 2-position (as in the target compound and cumyluron) may enhance steric hindrance, affecting binding to enzymatic pockets.
  • Heterocyclic Moieties: Quinoxaline’s planar structure could enable DNA intercalation, a feature absent in sulfonyl or alkyl-substituted ureas like MPCU or cumyluron.

Comparative Data Table

Compound Molecular Formula Key Substituents Primary Use Mechanism/Activity Evidence Source
N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea C₁₅H₁₁ClN₄O 2-chlorophenyl, quinoxalinyl Not specified Hypothesized: DNA/protein binding N/A
MPCU C₁₄H₁₃ClN₂O₃S 4-methylphenylsulfonyl, 4-chlorophenyl Anticancer Mitochondrial pH-gradient uptake
Cumyluron C₁₇H₁₉ClN₂O 2-chlorophenylmethyl, phenylethyl Herbicide Plant cell growth inhibition

Research Findings and Implications

  • MPCU vs. Target Compound: The 4-chloro substituent in MPCU may enhance mitochondrial targeting compared to the 2-chloro analog, but the quinoxaline ring in the target compound could redirect activity toward nucleic acid interactions.
  • Herbicidal vs. Anticancer Ureas: Cumyluron’s lack of heteroaromatic systems aligns with its non-mitochondrial, plant-specific mechanism, whereas MPCU and the target compound’s structures suggest eukaryotic cell targeting.

Biological Activity

N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and specific case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chlorophenyl isocyanate with 6-quinoxaline amine derivatives. The structural formula can be represented as follows:

N 2 chlorophenyl N 6 quinoxalinyl urea=C9H7ClN4O\text{N 2 chlorophenyl N 6 quinoxalinyl urea}=\text{C}_9\text{H}_7\text{ClN}_4\text{O}

This compound features a chlorinated phenyl group and a quinoxaline moiety, both of which contribute to its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

  • In vitro Studies :
    • A study reported that compounds with quinoxaline structures exhibited growth inhibition against multiple cancer cell lines, including HeLa and MCF-7. The compound showed IC50 values ranging from 0.071 µM to 0.126 µM in different assays, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • The mechanism underlying its anticancer effects may involve the induction of apoptosis and necroptosis in cancer cells. For instance, one derivative demonstrated a dose-dependent inhibition of T24 bladder cancer cells with IC50 values decreasing over time .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances the biological activity of quinoxaline derivatives. The following table summarizes key findings from SAR analyses:

Compound StructureIC50 (µM)Activity TypeNotes
This compound0.071 - 0.126AnticancerEffective against HeLa and MCF-7
Quinoxaline Derivative 12.5AnticancerHigh potency in melanoma cell line
Quinoxaline Derivative 24.4AnticancerModerate activity against HCT116

Case Studies

Several case studies have provided insights into the efficacy and safety profiles of this compound:

  • Study on Cancer Cell Lines :
    • In a comparative study, this compound was evaluated alongside other quinoxaline derivatives against a panel of cancer cell lines. It exhibited superior selectivity towards malignant cells while displaying minimal toxicity towards normal human cells .
  • Combination Therapy :
    • Research has explored the potential of combining this compound with other chemotherapeutics to enhance efficacy and reduce resistance in cancer treatment protocols .

Q & A

Q. What are the key methodologies for confirming the molecular structure of N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. Use single-crystal diffraction data refined via programs like SHELXL for small-molecule refinement . Pair this with graphical tools like ORTEP-3 to visualize thermal ellipsoids and validate bond lengths/angles . For intermediate researchers, cross-validate with spectroscopic techniques (e.g., NMR, IR) to confirm functional groups like the urea bridge and quinoxaline aromatic system.

Q. How can researchers synthesize this compound, and what are common pitfalls?

  • Methodological Answer : Synthesis typically involves reacting 2-chlorophenyl isocyanate with 6-aminoquinoxaline in an inert solvent (e.g., dichloromethane) under reflux, with a base (e.g., triethylamine) to neutralize HCl byproducts . Key pitfalls:
  • Impurity control : Monitor reaction progress via TLC/HPLC to avoid side products like bis-urea derivatives.
  • Solvent selection : Polar aprotic solvents may improve yield by stabilizing intermediates.

Q. What experimental strategies are used to assess the compound’s solubility and stability?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in solvents of varying polarity (e.g., water, DMSO, ethanol) and measure saturation points via UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies (e.g., heat, light, pH variation) and analyze degradation products via LC-MS. The urea group’s hydrogen-bonding capacity may influence stability in aqueous media .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond parameters for this compound?

  • Methodological Answer :
  • Data validation : Compare multiple datasets using SHELXL refinement statistics (e.g., R-factors, goodness-of-fit). Discrepancies in bond lengths >0.02 Å suggest possible twinning or disorder .
  • Advanced tools : Employ WinGX for symmetry checks and PLATON to analyze intermolecular interactions (e.g., π-stacking in quinoxaline) that may distort geometry .

Q. What strategies optimize the compound’s biological activity through structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core modifications : Systematically replace substituents (e.g., 2-chlorophenyl with other halophenyl groups) and assay bioactivity (e.g., kinase inhibition).
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like kinase ATP-binding pockets . Validate with in vitro assays (e.g., IC50 measurements).

Q. How can researchers address low reproducibility in synthetic yields for this compound?

  • Methodological Answer :
  • Process optimization : Use design of experiments (DoE) to test variables (e.g., temperature, solvent ratio, catalyst loading).
  • In situ monitoring : Implement FTIR or Raman spectroscopy to track isocyanate consumption and adjust stoichiometry dynamically .

Q. What advanced techniques characterize electronic properties of the quinoxaline moiety?

  • Methodological Answer :
  • Cyclic voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of the quinoxaline ring.
  • DFT calculations : Compute HOMO/LUMO energies (e.g., Gaussian 09) to correlate with experimental UV-Vis and fluorescence data .

Data Analysis & Validation

Q. How should researchers handle conflicting biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Normalize data using Z-scores or effect sizes to account for assay variability (e.g., cell-line differences).
  • Orthogonal assays : Confirm activity with complementary methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .

Q. What methodologies validate hydrogen-bonding networks in the crystal lattice?

  • Methodological Answer :
  • Hirshfeld surface analysis : Use CrystalExplorer to map close contacts and quantify interactions (e.g., N–H···O bonds in urea groups).
  • DFT-based energy frameworks : Calculate interaction energies to prioritize dominant packing forces .

Specialized Applications

Q. How can this compound be leveraged in materials science?

  • Methodological Answer :
  • Organic semiconductors : Measure charge-carrier mobility via field-effect transistor (FET) configurations. The quinoxaline moiety’s planar structure may enhance π-conjugation .
  • Coordination polymers : Screen metal ions (e.g., Cu²⁺, Zn²⁺) for complexation with the urea’s carbonyl group, characterized by PXRD and TGA .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea
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N-(2-chlorophenyl)-N'-(6-quinoxalinyl)urea

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